molecular formula C11H11BN2O2 B14068989 (2-(o-Tolyl)pyrimidin-5-yl)boronic acid

(2-(o-Tolyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14068989
M. Wt: 214.03 g/mol
InChI Key: SQPYITLJJJYJIT-UHFFFAOYSA-N
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Description

(2-(o-Tolyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The structure of this compound includes a pyrimidine ring substituted with an o-tolyl group and a boronic acid functional group, making it a versatile reagent in various chemical transformations.

Preparation Methods

The synthesis of (2-(o-Tolyl)pyrimidin-5-yl)boronic acid can be achieved through several methods:

Chemical Reactions Analysis

(2-(o-Tolyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action for (2-(o-Tolyl)pyrimidin-5-yl)boronic acid is its participation in Suzuki–Miyaura coupling reactions. The process involves the following steps:

Comparison with Similar Compounds

(2-(o-Tolyl)pyrimidin-5-yl)boronic acid can be compared with other boronic acids, such as:

The unique structure of this compound, with its o-tolyl and pyrimidine groups, provides distinct advantages in terms of reactivity and functional group compatibility, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C11H11BN2O2

Molecular Weight

214.03 g/mol

IUPAC Name

[2-(2-methylphenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H11BN2O2/c1-8-4-2-3-5-10(8)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3

InChI Key

SQPYITLJJJYJIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CC=CC=C2C)(O)O

Origin of Product

United States

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